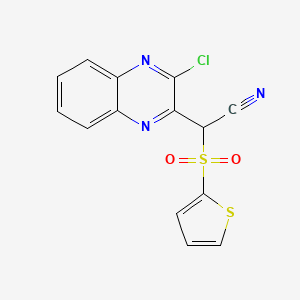

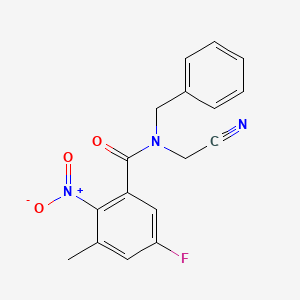

![molecular formula C12H13NO2 B2574457 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one CAS No. 2094372-05-9](/img/structure/B2574457.png)

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one” is a chemical compound with the CAS Number: 2094570-65-5 . It has a molecular weight of 225.72 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone . Another method involves the oxidation of substituted 1,2,4,5-tetrahydro-3H-spiro[benz-2-azepine-3,1’-cyclohexanes] with potassium permanganate under phase-transfer catalysis conditions .Molecular Structure Analysis

The InChI code for the compound is 1S/C12H15NO.ClH/c1-2-5-11-10(4-1)8-13-9-12(14-11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . It has a molecular weight of 225.72 . More detailed physical and chemical properties would require additional experimental data.Aplicaciones Científicas De Investigación

Anti-Cancer Agents

These compounds have been used in the design and synthesis of novel anti-cancer agents . They have shown high anti-tumor activity, with IC50 values between 0μM and 100μM against cancer cells . The introduction of sulfonyl and alkyl or aralkyl groups, which are considered as the pharmacophores of some antitumor drugs, has been found to increase the antiproliferative activity .

Molecular Docking and MD Simulations

These compounds have been used in molecular docking and MD simulations . These studies reveal the binding orientations of the synthesized compounds in the active site of c-Met .

Synthesis of Spiro Heterocycles

Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features, making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities . These compounds have been used in the microwave-assisted multicomponent synthesis of spiro heterocyclic compounds .

Fluorescence Sensor for Hg(II)

Certain derivatives of these compounds have been used as selective fluorescence chemosensors for the detection of Hg2+ . This application is particularly important in environmental monitoring and bioanalysis .

Green Synthesis

The green synthesis of these compounds has been achieved via a one-pot synthesis method . This method, which uses SBA-Pr-NHQ prepared by the reaction of SBA-Pr-NCQ with hydrazine hydrate, offers several advantages including mild and neutral reaction media, short reaction times, high yields, and operational simplicity .

Electrocatalytic Cascade Transformation

These compounds have been used in electrocatalytic cascade transformation of benzylidenebarbiturates and cyclohexane-1,3-diones . This transformation results in the formation of dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines] in 72–85% yield .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

spiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-9-4-1-2-5-10(9)15-12(8-13-11)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASCFFLFWNEMNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2574375.png)

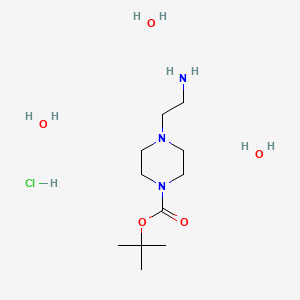

![Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate](/img/structure/B2574378.png)

![4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2574379.png)

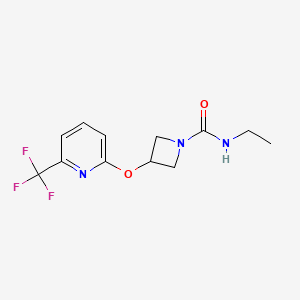

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2574386.png)

![5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2574390.png)

![Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2574396.png)

![2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2574397.png)